molecular formula C20H15N3O3 B3016548 2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione CAS No. 1210240-16-6

2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Cat. No. B3016548
CAS RN: 1210240-16-6
M. Wt: 345.358
InChI Key: UNLKPMOWKADYNA-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives are a class of compounds that have garnered significant interest in various fields of chemistry and biology due to their diverse range of biological activities. These compounds have been explored for their potential as inhibitors of acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . Additionally, they have been studied for their interactions with proteins such as bovine serum albumin (BSA), which is important for understanding their pharmacokinetics and pharmacodynamics . Isoindoline-1,3-dione derivatives have also been investigated for their antimicrobial properties, DNA binding, and oxidative-induced DNA cleavage activities . Furthermore, their optoelectronic properties have been characterized, and they have been evaluated for their cytotoxic activities [4, 8]. The synthesis and crystal structures of various isoindoline-1,3-dione derivatives have been reported, providing insights into their molecular structures and potential interactions [6, 7, 9].

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various nucleophiles or the condensation of different amines and aldehydes. For instance, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile has been used to synthesize specific derivatives . Mannich base condensation reactions have also been employed to create derivatives such as 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione . The synthesis of these compounds is crucial for their subsequent biological and physical characterization.

Molecular Structure Analysis

The molecular structures of isoindoline-1,3-dione derivatives have been elucidated using various spectroscopic techniques and X-ray crystallography. Single-crystal X-ray diffraction has revealed that these compounds can crystallize in different space groups with non-planar molecular structures [6, 7]. The dihedral angles between the isoindoline and phenyl rings, as well as the presence of intermolecular hydrogen bonds, have been reported, which can influence the compound's biological activity and interaction with other molecules .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can participate in various chemical reactions, including interactions with nucleophiles and proteins. For example, they have been shown to bind to DNA by intercalation, which is significant for their antimicrobial and DNA cleavage activities . Their ability to inhibit AChE and bind to proteins like BSA has been demonstrated through various spectroscopic methods and molecular docking studies [1, 2].

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their thermal stability, photophysical properties, and electronic structure, have been extensively studied. These compounds exhibit high thermal stability, which is important for their potential applications in various fields . Their absorbance and fluorescence spectra have been recorded in different solvents, indicating their potential as fluorescent compounds . Computational studies using density functional theory (DFT) have been conducted to calculate the optical band gap and frontier molecular orbital (FMO) energies, providing insights into their chemical stability and reactivity .

Scientific Research Applications

Optoelectronic Properties

Isoindoline-1,3-dione derivatives have been synthesized and analyzed for their photophysical and thermal properties, aiming to explore their potential in optoelectronics. For instance, novel acridin-isoindoline-1,3-dione derivatives exhibited high thermal stability and showed excellent properties as fluorescent compounds due to their absorbance and fluorescence spectra variations in different solvents. Computational studies using Density Functional Theory (DFT) further provided insights into their optical band gaps and frontier molecular orbital energies, suggesting their utility in optoelectronic applications (Mane, Katagi, & Melavanki, 2019).

Crystal Structure and Molecular Docking

The crystal and molecular structures of isoindoline-1,3-dione derivatives have been extensively studied. For example, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione provided insights into the non-planar molecular structure and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Duru, Evecen, Tanak, & Ağar, 2018). Similarly, derivatives evaluated for their antityrosinase properties demonstrated significant biological activity, with molecular docking studies revealing their binding affinities, suggesting applications in bioactive compound development (Then et al., 2018).

Biological Activities

Several studies have focused on the synthesis and evaluation of isoindoline-1,3-dione derivatives for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel phthalimide derivatives were synthesized and showed remarkable antimicrobial activity without cytotoxic effects, highlighting their potential in therapeutic applications (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015). Another study evaluated a derivative as an AChE inhibitor, suggesting its applicability in treating neurodegenerative disorders like Alzheimer’s disease (Andrade-Jorge et al., 2018).

properties

IUPAC Name

2-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-18-12-17(14-6-2-1-3-7-14)21-13-22(18)10-11-23-19(25)15-8-4-5-9-16(15)20(23)26/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKPMOWKADYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione

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